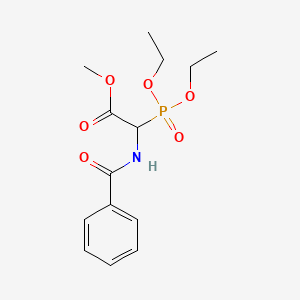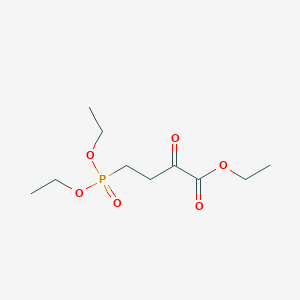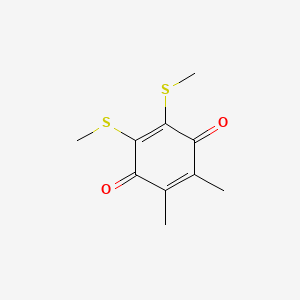
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H12O2S2 This compound is characterized by its unique structure, which includes two methyl groups and two methylsulfanyl groups attached to a cyclohexa-2,5-diene-1,4-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,3-dimethyl-1,4-benzoquinone with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the nucleophilic addition of methylthiol to the quinone, followed by oxidation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive functional groups. The compound can undergo redox reactions, which may contribute to its biological activities. The methylsulfanyl groups can participate in nucleophilic or electrophilic interactions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-1,4-benzoquinone: Lacks the methylsulfanyl groups but shares the quinone structure.
5,6-Dimethyl-2,6-bis(methylsulfanyl)-cyclohexa-2,4-dien-1-one: Similar structure with slight variations in the position of functional groups.
Uniqueness
2,3-Dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methyl and methylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.
特性
| 113845-74-2 | |
分子式 |
C10H12O2S2 |
分子量 |
228.3 g/mol |
IUPAC名 |
2,3-dimethyl-5,6-bis(methylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2S2/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3 |
InChIキー |
GWEFFLMFSRDYRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)SC)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
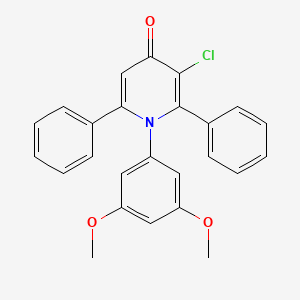

![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
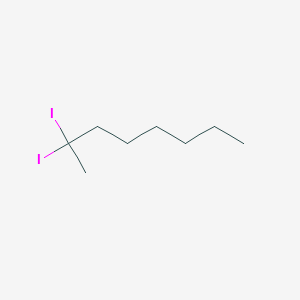
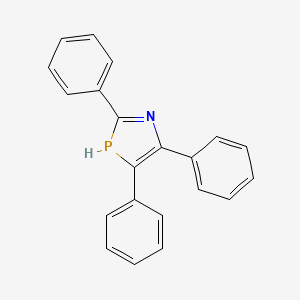

![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

